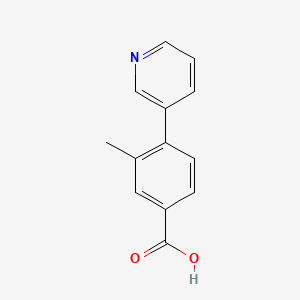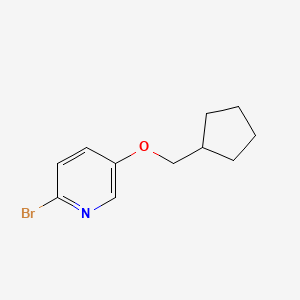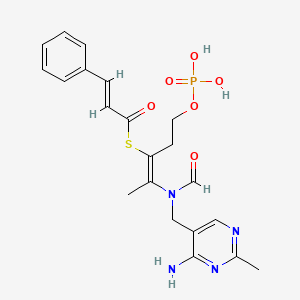![molecular formula C11H14N2O3 B12088121 Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)
Methyl 2-[2-(methylamino)acetamido]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[2-(méthylamino)acétamido]benzoate de méthyle est un composé organique à structure complexe, souvent utilisé dans diverses applications chimiques et pharmaceutiques. Ce composé se caractérise par son groupe fonctionnel ester attaché à un dérivé de l'acide benzoïque, qui est en outre modifié par la présence d'un groupe méthylamino et d'un groupe acétamido.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[2-(méthylamino)acétamido]benzoate de méthyle implique généralement plusieurs étapes :
Matière première : La synthèse commence par l'anthranilate de méthyle, qui est un ester méthylique de l'acide anthranilique.
Amidation : L'anthranilate de méthyle subit une amidation avec l'anhydride acétique pour former le 2-(acétylamino)benzoate de méthyle.
Méthylation : La dernière étape consiste en la méthylation de l'azote de l'amide à l'aide de la méthylamine dans des conditions contrôlées pour produire le 2-[2-(méthylamino)acétamido]benzoate de méthyle.
Méthodes de production industrielle
Dans un contexte industriel, la production du 2-[2-(méthylamino)acétamido]benzoate de méthyle est mise à l'échelle en utilisant des voies de synthèse similaires, mais optimisées pour des rendements et une pureté plus élevés. Cela implique souvent :
Réacteurs discontinus : Utilisation de réacteurs discontinus pour un contrôle précis des conditions de réaction.
Purification : Utilisation de techniques telles que la recristallisation et la chromatographie pour garantir une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[2-(méthylamino)acétamido]benzoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool ou le groupe amide en amine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des fonctionnalités ester ou amide.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH⁻) ou les amines peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits
Oxydation : Produit des acides carboxyliques ou des cétones.
Réduction : Produit des alcools ou des amines.
Substitution : Donne lieu à la formation de nouveaux esters ou amides en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 2-[2-(méthylamino)acétamido]benzoate de méthyle a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Sert de sonde dans les essais biochimiques pour étudier les interactions enzymatiques et les voies métaboliques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel le 2-[2-(méthylamino)acétamido]benzoate de méthyle exerce ses effets implique :
Cibles moléculaires : Le composé interagit avec des enzymes et des récepteurs spécifiques dans les systèmes biologiques.
Voies : Il peut moduler les voies biochimiques en inhibant ou en activant des enzymes clés, ce qui conduit à des réponses cellulaires modifiées.
Mécanisme D'action
The mechanism by which Methyl 2-[2-(methylamino)acetamido]benzoate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(acétylamino)benzoate de méthyle : Il lui manque le groupe méthylamino, ce qui le rend moins polyvalent dans certaines réactions.
Anthranilate de méthyle : Un ester plus simple sans les modifications acétamido et méthylamino.
Unicité
Le 2-[2-(méthylamino)acétamido]benzoate de méthyle est unique en raison de ses deux groupes fonctionnels (méthylamino et acétamido), qui confèrent une réactivité et une polyvalence accrues dans les applications synthétiques par rapport à ses analogues plus simples.
La structure et la réactivité uniques de ce composé en font un outil précieux dans divers domaines de la recherche scientifique et des applications industrielles.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 2-[[2-(methylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-6,12H,7H2,1-2H3,(H,13,14) |
Clé InChI |
MYWOCYOPMFFWCH-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)




![7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12088080.png)
![2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12088081.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)




![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)
